![molecular formula C28H24FN3O3 B2602094 {9-[4-(2-Fluorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone CAS No. 872205-97-5](/img/structure/B2602094.png)
{9-[4-(2-Fluorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{9-[4-(2-Fluorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone is a useful research compound. Its molecular formula is C28H24FN3O3 and its molecular weight is 469.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
- The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a related compound, showcases the versatility of electrochemical methods in synthesizing compounds with potential anti-stress oxidative properties (Largeron & Fleury, 1998).
- Development of novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione derivatives through a practical synthesis approach highlights the ongoing efforts to explore and expand the chemical space of quinoline derivatives for various applications (Chu & Claiborne, 1991).
Pharmacological Research
- A study on the synthesis and structure-activity relationships of new quinolone antibacterials introduces novel piperazines that demonstrated similar in vitro antibacterial activity as the reference compound, ciprofloxacin, indicating the potential for developing new antimicrobial agents (Ziegler et al., 1990).
- Research on β-carboline derivatives for HIV-2 inhibition presented compounds showing selective inhibition of the HIV-2 strain, suggesting a promising route for therapeutic intervention against this specific virus strain (Ashok et al., 2015).
Environmental Science
- A study focusing on the oxidative transformation of fluoroquinolone antibacterial agents by manganese oxide provides insights into the environmental fate of these compounds, suggesting manganese oxides in soils could play a significant role in their degradation (Zhang & Huang, 2005).
- The investigation into the oxidation of fluoroquinolones by chlorine dioxide examined reaction kinetics and pathways, highlighting the environmental implications of using ClO2 in water treatment and its effect on antibiotic compounds (Wang, He, & Huang, 2010).
Properties
IUPAC Name |
[9-[4-(2-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3/c29-22-8-4-5-9-24(22)31-10-12-32(13-11-31)27-20-16-25-26(35-15-14-34-25)17-23(20)30-18-21(27)28(33)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWSKHMNSIXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


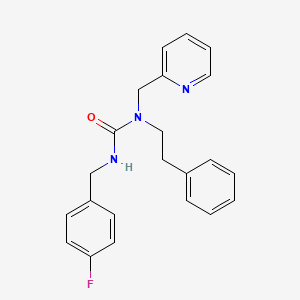
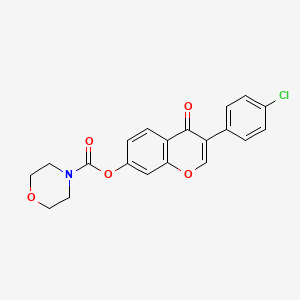
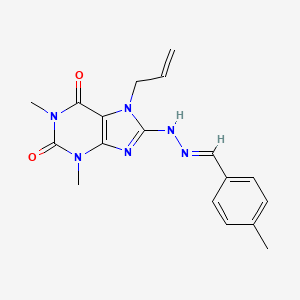

![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)
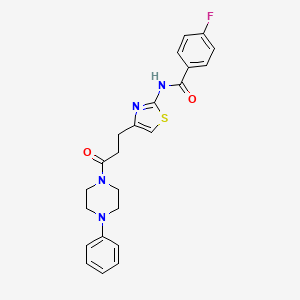
![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)
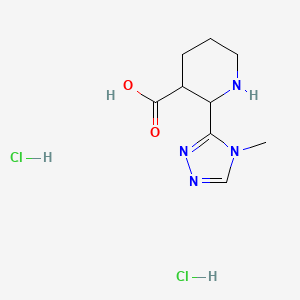
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)
